

An In-depth Technical Guide to Strontium Bromide (SrBr₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium bromide*

Cat. No.: *B079252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

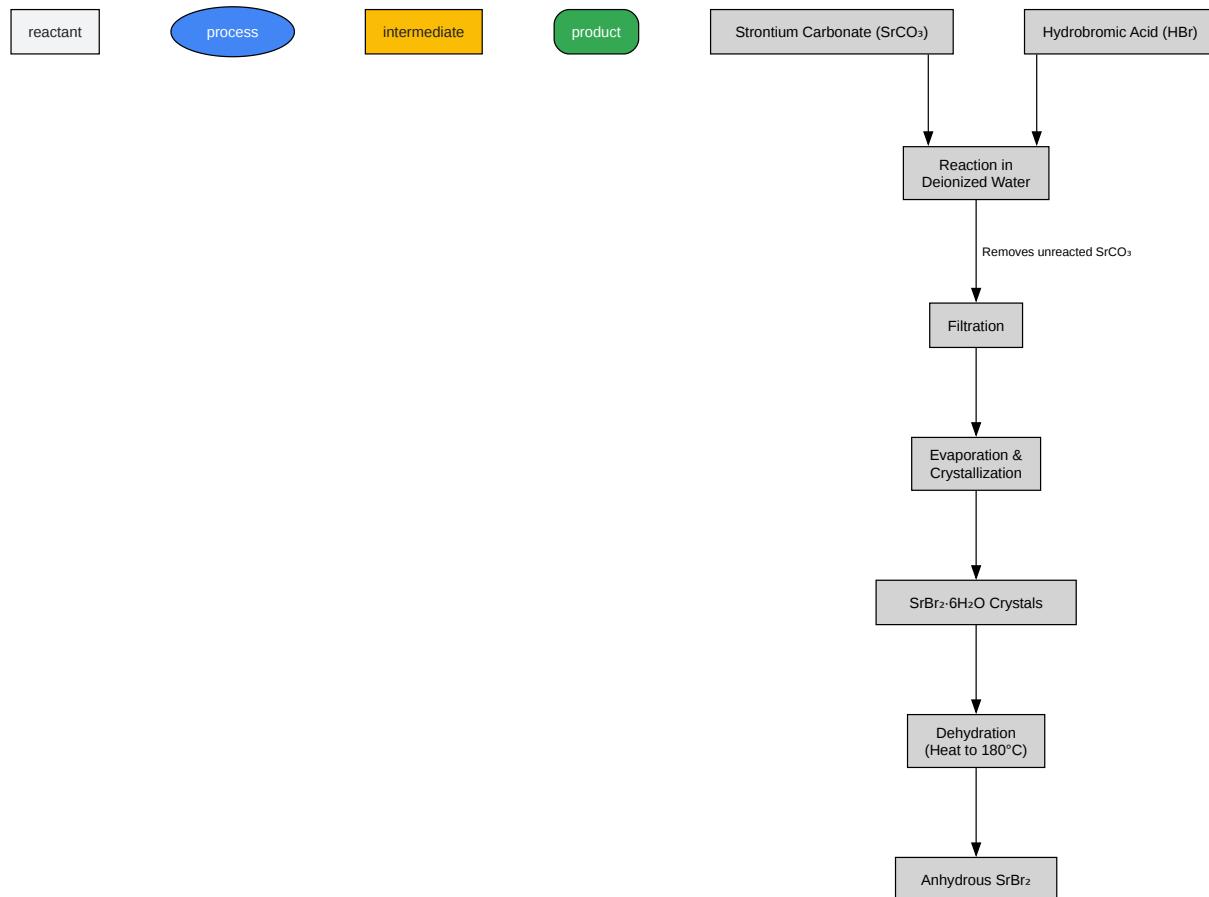
Abstract: This technical guide provides a comprehensive overview of **strontium bromide** (SrBr₂), a compound of significant interest in various scientific and pharmaceutical domains. The document details its fundamental chemical and physical properties, provides explicit protocols for its synthesis and analysis, and explores its biological mechanism of action, particularly its role as an anticonvulsant. Quantitative data is systematically presented in tables, and key processes are visualized through workflow and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Strontium Bromide

Strontium bromide is an inorganic salt that exists primarily in its anhydrous (SrBr₂) and hexahydrate (SrBr₂·6H₂O) forms. At room temperature, it is a white, odorless, crystalline powder.^[1] Its properties are critical for its application in both chemical synthesis and pharmaceutical formulations.

Quantitative Data Summary

The key physical and chemical properties of **strontium bromide** are summarized in the table below for easy reference and comparison.


Property	Anhydrous Strontium Bromide (SrBr ₂)	Hexahydrate Strontium Bromide (SrBr ₂ ·6H ₂ O)
Chemical Formula	SrBr ₂	SrBr ₂ ·6H ₂ O
Molar Mass	247.43 g/mol [1]	355.53 g/mol [1]
Appearance	White crystalline powder [1]	White crystalline powder
Density	4.216 g/cm ³ [1]	2.386 g/cm ³ [1]
Melting Point	643 °C (916 K) [1]	Decomposes at 89 °C to dihydrate [1]
Boiling Point	2,146 °C (2,419 K) [1]	Not applicable
Solubility in Water	107 g/100 mL [1]	Highly soluble
Crystal Structure	Tetragonal (α-SrBr ₂) below 650 °C [1]	-

Synthesis of Strontium Bromide

The synthesis of **strontium bromide** is typically achieved through the neutralization of a strontium base with hydrobromic acid. The resulting product is the hexahydrate form, which can then be dehydrated to yield anhydrous SrBr₂.[\[1\]](#)

Synthesis Workflow Diagram

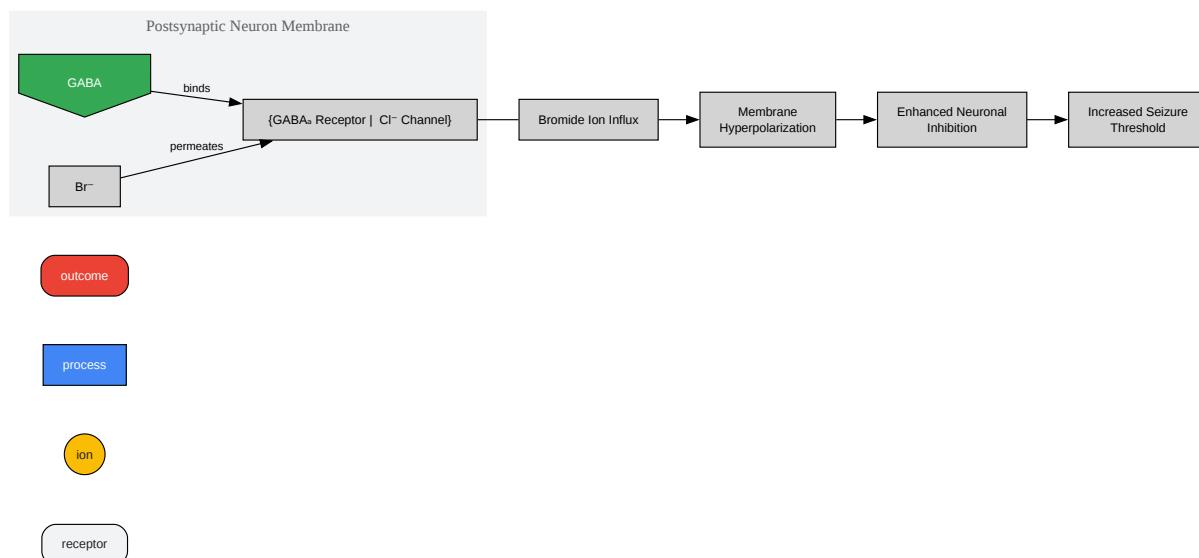
The logical flow for the laboratory-scale synthesis of anhydrous **strontium bromide** from strontium carbonate is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of anhydrous **Strontium Bromide**.

Experimental Protocol: Synthesis from Strontium Carbonate

This protocol describes the synthesis of anhydrous **strontium bromide** from strontium carbonate.


- Reaction: In a fume hood, suspend a stoichiometric amount of strontium carbonate (SrCO_3) powder in a beaker of deionized water with continuous stirring. Slowly and carefully add a 48% aqueous solution of hydrobromic acid (HBr) dropwise. The reaction will produce effervescence as carbon dioxide gas is released. Continue adding HBr until the effervescence ceases, indicating the complete consumption of the carbonate.[\[2\]](#)
 - Reaction Equation: $\text{SrCO}_3 + 2\text{HBr} \rightarrow \text{SrBr}_2 + \text{H}_2\text{O} + \text{CO}_2$
- Filtration: Once the reaction is complete, filter the resulting solution using vacuum filtration to remove any unreacted strontium carbonate or other solid impurities.[\[2\]](#)
- Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat it to reduce the volume of water, thereby concentrating the **strontium bromide** solution. Allow the concentrated solution to cool slowly at room temperature. Crystals of **strontium bromide** hexahydrate ($\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$) will form.[\[2\]](#)
- Dehydration: Collect the hexahydrate crystals by filtration. To obtain the anhydrous form, heat the crystals in a drying oven. The hexahydrate decomposes to the dihydrate at 89 °C, and fully converts to anhydrous SrBr_2 at 180 °C.[\[1\]](#) Heat until a constant mass is achieved.
- Storage: Store the final anhydrous **strontium bromide** powder in a desiccator to prevent rehydration from atmospheric moisture.

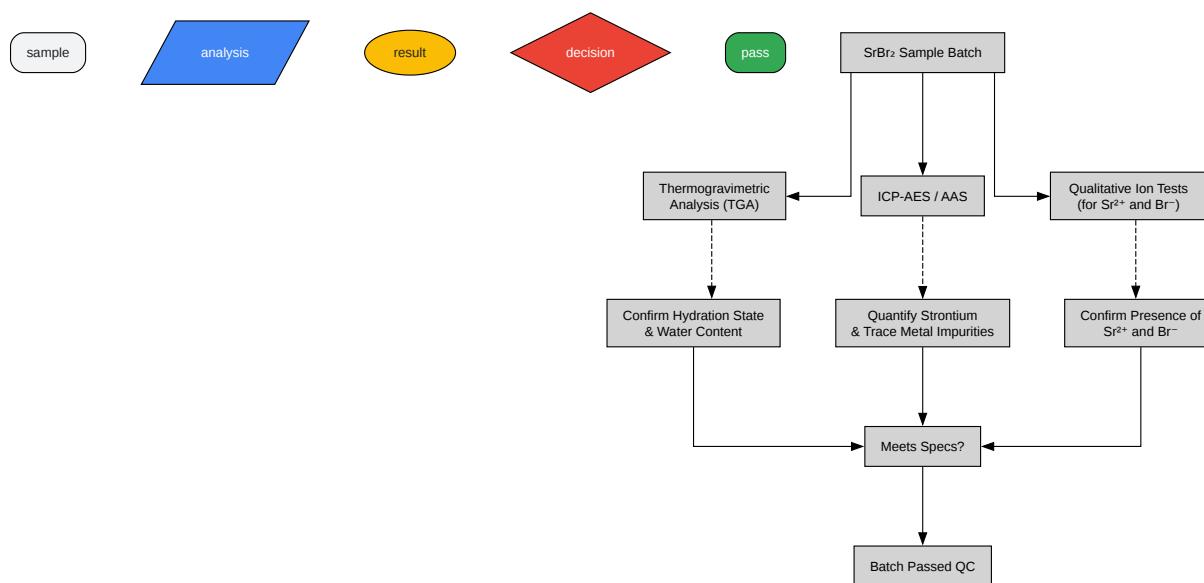
Biological Activity and Mechanism of Action

Bromide salts have historically been used as sedatives and anticonvulsants.[\[3\]](#) The active agent is the bromide ion (Br^-), which is effective in managing epilepsy, particularly as an add-on therapy for seizures that are refractory to other treatments.[\[4\]](#)

Anticonvulsant Signaling Pathway

The anticonvulsant effect of the bromide ion is primarily attributed to its interaction with GABAergic neurotransmission. Bromide ions can pass through GABA_A receptor-associated chloride channels more readily than chloride ions.^[5] This influx leads to hyperpolarization of the postsynaptic neuronal membrane, potentiating the inhibitory effect of GABA and raising the seizure threshold.^[6]

[Click to download full resolution via product page](#)


Caption: Mechanism of bromide's anticonvulsant action at the GABA_a receptor.

Analytical and Quality Control Protocols

Ensuring the purity and identity of **strontium bromide** is crucial for its application. A combination of analytical techniques can be employed for comprehensive quality control.

Analytical Workflow Diagram

A typical workflow for the quality control analysis of a synthesized batch of **strontium bromide** is outlined below. It combines techniques to confirm identity, purity, and hydration state.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **Strontium Bromide** analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA is used to determine the water content and thermal stability of **strontium bromide** hydrates.[\[7\]](#)

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature as per the manufacturer's instructions. Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[\[7\]](#)
- Sample Preparation: Accurately weigh 5-10 mg of the **strontium bromide** sample into a tared TGA sample pan.[\[7\]](#)
- Thermal Program: Place the sample in the TGA furnace and execute the following temperature program:
 - Equilibrate at 30 °C.
 - Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
- Data Analysis: Analyze the resulting mass vs. temperature curve. For $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$, a significant mass loss will occur, corresponding to the loss of water molecules. The dehydration to anhydrous SrBr_2 is complete by 180 °C.[\[1\]](#) The percentage mass loss can be used to confirm the initial hydration state of the sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium bromide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bromide: The "Old" New Anticonvulsant - WSAVA2004 - VIN [vin.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Bromide: the good, the bad, and the ugly of the oldest antiseizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticonvulsants | Veterian Key [veteriankey.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Strontium Bromide (SrBr_2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079252#chemical-formula-and-molar-mass-of-strontium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com